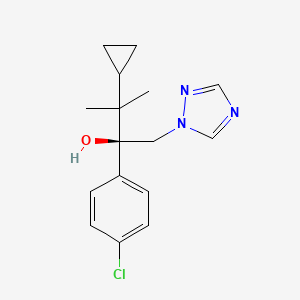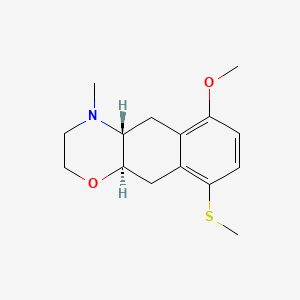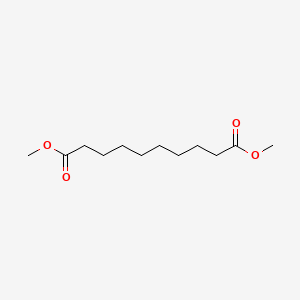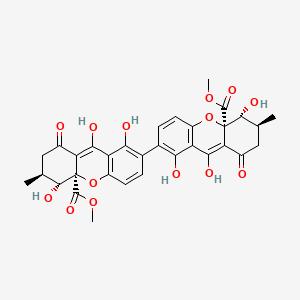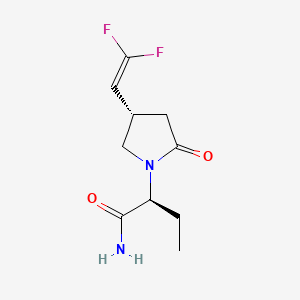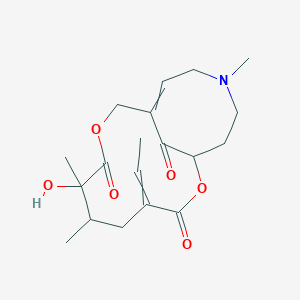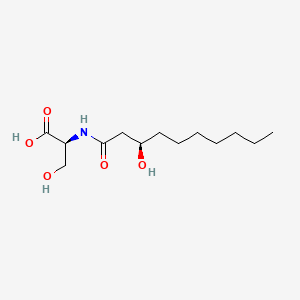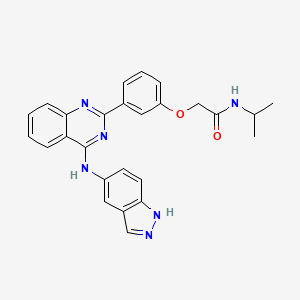
Belumosudil
Übersicht
Beschreibung
2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide, or 2-(3-(4-IPQA), is a quinazoline derivative with a wide range of scientific research applications. It has been found to possess biological activity, biochemical and physiological effects, and has been studied for its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Behandlung der chronischen Graft-versus-Host-Krankheit (cGVHD)
Belumosudil wurde von der FDA für erwachsene und pädiatrische Patienten ab 12 Jahren mit chronischer GvHD (cGvHD) nach Versagen von mindestens zwei vorherigen systemischen Therapien zugelassen . Die Zulassung erfolgte auf der Grundlage der Ergebnisse der Studie KD025–213, an der 65 Patienten mit cGvHD teilnahmen, die täglich 200 mg this compound erhielten . Die Gesamtansprechrate (ORR) bis zum Tag 1 des Zyklus 7 betrug 75 % .
Behandlung der cGVHD in China
In China wurde eine Phase-II-Studie mit this compound bei chronischer Graft-versus-Host-Krankheit bei Patienten durchgeführt, bei denen mindestens eine systemische Therapie fehlgeschlagen war . Die Studie untersuchte die Sicherheit, Wirksamkeit und Pharmakokinetik von oralem this compound 200 mg einmal täglich bei cGVHD-Patienten . Die Gesamtansprechrate (ORR) betrug 73,3 % .
Ansprechen in allen betroffenen Organen
Ansprechen wurde in allen betroffenen Organen und in allen Patientenuntergruppen beobachtet, einschliesslich Patienten, die ≥2 vorherige systemische Therapien erhalten hatten und Patienten mit ≥4 betroffenen Organen .
Reduktion des Lee Symptom Scale (LSS)-Wertes
In der Phase-II-Studie, die in China durchgeführt wurde, erreichten 50,0 % der Patienten ein klinisch bedeutsames Ansprechen in Bezug auf die Reduktion des LSS-Wertes um ≥7 Punkte gegenüber dem Ausgangswert .
Reduktion der Dosis von Kortikosteroiden und Calcineurin-Inhibitoren (CNI)
In der Phase-II-Studie, die in China durchgeführt wurde, wurden bei 56,7 % (17/30) bzw. 35,0 % (7/20) der Patienten Dosisreduktionen von Kortikosteroiden bzw. CNI berichtet .
Sicherheit und unerwünschte Ereignisse
Die meisten behandlungsbedingten unerwünschten Ereignisse (TEAEs) waren leicht bis mittelschwer, wobei 11 Patienten (36,7 %) ein TEAEs vom Grad ≥3 erlitten. Das häufigste TEAE vom Grad ≥3 war Pneumonie .
Wirkmechanismus
Belumosudil, also known as KD025, KD-025, 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide, SLx-2119, or ROCK inhibitor 2, is a potent and selective inhibitor of rho-associated coiled-coil-containing protein kinases (ROCK) used in the treatment of chronic graft-versus-host disease (GVHD) .
Target of Action
This compound primarily targets rho-associated coiled-coil-containing protein kinases (ROCK), with significantly more selectivity for ROCK2 as compared to ROCK1 . ROCKs play a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .
Mode of Action
This compound inhibits the serine/threonine kinase activity of ROCK2 . This inhibition downregulates the pro-inflammatory response of STAT3, leading to a decrease in type 17 helper T cells (Th17) and T follicular helper cells . Concurrently, it upregulates STAT5, resulting in an increase in regulatory T cells . This shift in the balance between Th17 cells and T-regulatory cells helps to dampen the inflammatory cascade that can occasionally be fatal .
Biochemical Pathways
The inhibition of ROCK2 by this compound leads to a decrease in the activation of STAT3, triggering the significant downregulation of both Th17 and T follicular helper cells, leading to the downregulation of pro-inflammatory cytokines . It also increases the phosphorylation of STAT5, causing the upregulation of T regulatory cells . This has an immunomodulatory effect on STAT3 and STAT5 phosphorylation that reduces inflammation .
Pharmacokinetics
The pharmacokinetics of this compound involves oral administration, with the recommended dosage being 200 mg once daily . The dosage should be increased to 200 mg twice daily in patients receiving concomitant strong CYP3A4 inducers or proton pump inhibitors . Following oral administration of a single radiolabeled dose, 85% of radioactivity was recovered in feces (30% of the dose as unchanged drug); less than 5% was recovered in urine .
Result of Action
The result of this compound’s action is a decrease in the pro-inflammatory response and an increase in the anti-inflammatory response . This leads to a reduction in the symptoms of chronic GVHD, a condition in which donor T-cells begin to attack recipient tissues following allogeneic hematopoietic stem cell transplantation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inducers or proton pump inhibitors can affect the bioavailability of the drug, necessitating a dosage adjustment . Additionally, given its mechanism of action and findings in animal trials, this compound is considered to carry embryo-fetal toxicity and may cause significant harm to a developing fetus should a pregnant mother be exposed .
Eigenschaften
IUPAC Name |
2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHIVNAUVKXIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238425 | |
| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
682.6±55.0 | |
| Record name | Belumosudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Practically insoluble | |
| Record name | Belumosudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Chronic graft-versus-host disease (GVHD) is a life-threatening complication of allogeneic hematopoietic stem cell transplantation in which the transplanted donor T-cells recognize the recipient's tissues as foreign and mount an immune response. During the conditioning regimen prior to stem cell transplantation (e.g. involving irradiation or chemotherapy) the host tissues can become damaged which results in downstream inflammatory responses and the generation of inflammatory mediators like TNF-alpha and IL-1. These cytokines increase the expression of host major histocompatibility (MHC) antigens and adhesion molecules which enhances the ability of mature donor T-cells to recognize these molecules. The activation of these donor T-cells results in the activation of mononuclear phagocytes, whose effector functions are triggered by stimulatory molecules generated by the damage incurred during the conditioning phase of treatment. Activated macrophages and cytotoxic T-lymphocytes begin to directly lyse target cells and/or cause their apoptosis, which eventually leads to local tissue damage and further inflammatory responses. Belumosudil is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a protein that plays a vital role in the pathogenesis of immune and fibrotic diseases. The inhibition of ROCK2 has been shown to resolve immune dysregulation by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells by manipulating the phosphorylation of STAT3 and STAT5. | |
| Record name | Belumosudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
911417-87-3 | |
| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911417-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belumosudil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911417873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belumosudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Belumosudil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834YJF89WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


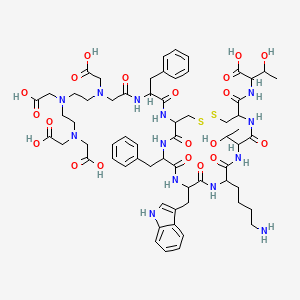
![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)
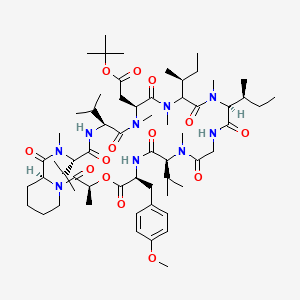
![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)
